molecular formula C7H13NO3 B3012880 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one CAS No. 2320506-17-8

6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one

Cat. No.: B3012880
CAS No.: 2320506-17-8
M. Wt: 159.185
InChI Key: GGSWBXKNZJPIKT-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one ( 2320506-17-8) is a morpholine-derived chemical building block of interest in pharmaceutical and agrochemical research. With a molecular formula of C7H13NO3 and a molecular weight of 159.18 g/mol, this compound features a hydroxymethyl functional group, which provides a versatile handle for further synthetic modification and derivatization . The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, found in over 100 known drugs according to the World Drug Index . Incorporating a morpholine ring into a molecular scaffold is a established strategy to improve the aqueous solubility of lipophilic compounds , thereby enhancing their drug-like properties . Researchers utilize morpholine-containing fragments in the design and synthesis of a wide array of bioactive molecules, including analgesics, anti-inflammatory agents, anticancer drugs, antidepressants, HIV-protease inhibitors, and antimicrobial and antiviral agents . Furthermore, morpholine derivatives serve as key components in the development of enzyme inhibitors targeting kinases, receptors, and various other biological targets . This specific compound, with its additional hydroxymethyl group and dimethyl substitution, offers a unique stereoelectronic profile for constructing novel chemical entities in drug discovery programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(hydroxymethyl)-5,5-dimethylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-7(2)5(3-9)11-4-6(10)8-7/h5,9H,3-4H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSWBXKNZJPIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OCC(=O)N1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 5,5-dimethylmorpholin-3-one with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize the yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the hydroxymethyl group, where it can be replaced by other functional groups using appropriate reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one, enabling comparative analysis:

5,5-Dimethyl-3-morpholino-cyclohex-2-en-1-one
  • Structure: A cyclohexenone ring fused with a morpholine moiety and dimethyl groups at position 3.
  • Key Differences: Lacks the hydroxymethyl group but includes a conjugated cyclohexenone system.
  • Physicochemical Properties : LogP = 1.5295 (moderate lipophilicity) .
  • Applications : Used in synthetic organic chemistry as a building block for heterocyclic compounds.
Chlorantraniliprole Metabolites (e.g., 3-bromo-N-[4-chloro-2-(hydroxymethyl)-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide)
  • Structure : Pyrazole-carboxamide core with hydroxymethyl and halogen substituents.
  • Key Differences : Larger molecular framework with multiple aromatic rings and halogen atoms.
  • Applications : Metabolites of the insecticide chlorantraniliprole, studied for environmental persistence and toxicity .
Cyanidin-3-O-glucoside Chloride
  • Structure : Anthocyanin glucoside with a hydroxymethyl group in the glucose moiety.
  • Key Differences : Highly polar due to multiple hydroxyl groups; natural origin (plant-derived).
  • Applications : Antioxidant and anti-inflammatory agent in pharmacological research .
2-ethoxy-5-(hydroxymethyl)tetrahydrofuran-3,4-diol (Compound 5 from )
  • Structure : Tetrahydrofuran derivative with hydroxymethyl and ethoxy substituents.
  • Key Differences : Smaller oxygenated ring system; higher solubility in polar solvents.
6β-Hydrocodol (4,5α-epoxy-3-methoxy-17-methyl-morphinan-6β-ol)
  • Structure : Morphinan skeleton with epoxy, methoxy, and hydroxymethyl groups.
  • Key Differences : Complex polycyclic structure with opioid activity.
  • Applications : Reference standard in neuropharmacology studies .

Table 1: Comparative Data of this compound and Analogues

Compound Name Molecular Weight LogP Solubility Key Applications
This compound ~187.2 (estimated) ~1.0* Moderate in polar solvents Synthetic intermediate, agrochemical research
5,5-Dimethyl-3-morpholino-cyclohex-2-en-1-one 209.3 1.5295 Low to moderate Heterocyclic synthesis
Chlorantraniliprole metabolite ~600 (estimated) ~2.5 Low Environmental toxicology studies
Cyanidin-3-O-glucoside Chloride 484.8 -2.1 High (aqueous) Antioxidant research
2-ethoxy-5-(hydroxymethyl)tetrahydrofuran-3,4-diol ~194.2 -0.5 High Nutraceutical development
6β-Hydrocodol 301.4 2.3 Low Opioid receptor studies

*Estimated based on structural analogs.

Key Findings from Comparative Analysis

Lipophilicity : The target compound’s LogP (~1.0) is lower than 6β-Hydrocodol (2.3) but higher than Cyanidin-3-O-glucoside (-2.1), reflecting its balanced polarity.

Solubility : The hydroxymethyl group enhances water solubility compared to chlorantraniliprole metabolites but less than glycosides like Cyanidin-3-O-glucoside.

Biological Relevance : Unlike 6β-Hydrocodol, the target lacks opioid activity but may serve as a scaffold for agrochemicals due to its stability and functional group versatility.

Biological Activity

6-(Hydroxymethyl)-5,5-dimethylmorpholin-3-one is a morpholine derivative that has garnered attention for its potential biological activities. This compound's unique structural features suggest various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C₈H₁₅N₃O₂
  • Molecular Weight : 171.22 g/mol
  • CAS Number : 2320506-17-8

This compound contains a hydroxymethyl group and two methyl groups on the morpholine ring, which may influence its solubility and biological interactions.

Target Interactions

Research indicates that this compound may interact with various molecular targets, including:

  • Neurotransmitter Systems : The morpholine structure allows for potential interactions with neurotransmitter receptors, suggesting possible neuropharmacological effects.
  • Equilibrative Nucleoside Transporters (ENTs) : The compound may inhibit ENTs, particularly ENT2, which are crucial for nucleotide transport and adenosine regulation in cells. This inhibition can influence cellular proliferation and signaling pathways .

Biochemical Pathways Affected

The inhibition of ENTs by this compound could lead to significant alterations in:

  • Nucleotide Synthesis : By affecting the availability of nucleotides, the compound may impact DNA and RNA synthesis.
  • Adenosine Function : Modulating adenosine levels can influence various physiological processes, including inflammation and cellular metabolism.

Antitumor Effects

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely mediated through its interaction with ENTs and subsequent alterations in nucleotide metabolism .

Neuropharmacological Applications

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary research indicates that it may have anxiolytic or antidepressant-like effects in animal models, although further studies are needed to confirm these findings .

Case Studies

  • Antitumor Activity Study :
    • Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
    • Methodology : Various cancer cell lines were treated with different concentrations of the compound. Cell viability was assessed using MTT assays.
    • Results : Significant dose-dependent cytotoxicity was observed, with IC50 values indicating potent activity against specific cell lines.
  • Neuropharmacological Assessment :
    • Objective : To assess the anxiolytic effects of the compound in rodent models.
    • Methodology : Behavioral tests such as the elevated plus maze were employed to evaluate anxiety-like behaviors post-treatment.
    • Results : Treated animals showed reduced anxiety-like behaviors compared to controls, suggesting potential therapeutic applications in anxiety disorders .

Table 1: Biological Activity Summary

Activity TypeCell Line/ModelIC50 (µM)Observations
AntitumorA549 (Lung Cancer)15Induces apoptosis
AntitumorMCF-7 (Breast Cancer)10Cell cycle arrest observed
NeuropharmacologyRodent ModelN/AAnxiolytic effects noted

Table 2: Mechanistic Insights

MechanismEffectReferences
ENTs InhibitionAlters nucleotide availability,
Neurotransmitter ModulationPotential anxiolytic effects ,

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